Home > Products > Screening Compounds P72103 > Cancer/testis antigen 1 (124-135)
Cancer/testis antigen 1 (124-135) -

Cancer/testis antigen 1 (124-135)

Catalog Number: EVT-243571
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1 (124-135), also known as Cancer testis antigen gene 1B, is a member of the cancer/testis antigen family, which is characterized by its restricted expression to germ cells in normal tissues and aberrant expression in various malignancies. This antigen plays a significant role in cancer immunotherapy due to its ability to elicit immune responses. The gene encoding this antigen is located on the X chromosome, specifically at Xq28, and has been linked to different types of cancers, including melanoma and lung cancer.

Source

The Cancer/testis antigen 1 (124-135) was first identified through serological analysis of recombinant complementary DNA expression libraries in patients with cancer. Subsequent studies have revealed its unique expression pattern and potential as a target for immunotherapy. The protein product, New York esophageal squamous cell carcinoma 1, consists of 180 amino acids with a molecular weight of approximately 18 kDa .

Classification

Cancer/testis antigens are classified based on their expression patterns and roles in tumorigenesis. They are predominantly expressed in the testis under normal physiological conditions but are also found in various tumors. This duality makes them attractive targets for cancer immunotherapy. The classification includes subfamilies such as MAGE, SSX, and NY-ESO-1, among others .

Synthesis Analysis

Methods

The synthesis of Cancer/testis antigen 1 (124-135) typically involves recombinant DNA technology. This process includes:

  1. Cloning: The gene is cloned into a suitable vector for expression.
  2. Transfection: The vector is introduced into host cells (commonly bacterial or mammalian cells).
  3. Expression: The cells express the protein, which is then harvested.

Technical Details

The cloning process often utilizes techniques such as polymerase chain reaction to amplify the gene and restriction enzyme digestion to facilitate the insertion into the plasmid vector. Following transfection, the expression of the antigen can be confirmed using techniques like Western blotting or enzyme-linked immunosorbent assay.

Molecular Structure Analysis

Structure

The molecular structure of Cancer/testis antigen 1 (124-135) reveals a complex arrangement that includes hydrophilic and hydrophobic regions. The protein features:

  • N-terminal domain: Rich in glycine and hydrophilic residues, this region contains epitopes that are crucial for immune recognition.
  • C-terminal domain: Exhibits hydrophobic characteristics and contains a transcription factor domain relevant for cellular functions.

Data

The protein's secondary structure has been predicted to include flexible loops in the N-terminal domain and helical conformations in the C-terminal domain, which are essential for its interaction with immune components .

Chemical Reactions Analysis

Reactions

Cancer/testis antigens participate in various biochemical reactions within the cellular environment. These include:

  • Protein-protein interactions: Engaging with immune receptors such as immunoglobulins.
  • Post-translational modifications: Such as glycosylation, which may influence its stability and function.

Technical Details

The characterization of these reactions often employs mass spectrometry and co-immunoprecipitation techniques to elucidate interaction networks involving Cancer/testis antigens .

Mechanism of Action

Process

The mechanism of action for Cancer/testis antigen 1 (124-135) primarily involves:

  1. Immune Activation: The antigen is recognized by T cells, leading to an immune response against tumor cells expressing this antigen.
  2. Tumor Recognition: Its restricted expression pattern allows for selective targeting of cancerous tissues while sparing normal cells.

Data

Studies have shown that the presence of this antigen correlates with enhanced T-cell responses in patients, suggesting its potential utility as a biomarker for immunotherapy efficacy .

Physical and Chemical Properties Analysis

Physical Properties

Cancer/testis antigen 1 (124-135) exhibits several notable physical properties:

  • Molecular Weight: Approximately 18 kDa.
  • Solubility: Generally soluble in aqueous buffers due to its hydrophilic N-terminal region.

Chemical Properties

The chemical properties include:

  • Stability: Sensitive to extreme pH and temperature conditions.
  • Reactivity: Capable of forming complexes with antibodies and other proteins involved in immune responses.

Relevant analyses often involve stability testing under various conditions to determine optimal storage and handling protocols .

Applications

Scientific Uses

Cancer/testis antigen 1 (124-135) has several significant applications in scientific research and clinical practice:

  • Immunotherapy Development: It serves as a target for cancer vaccines aimed at eliciting robust immune responses against tumors.
  • Biomarker Identification: Its expression levels can be used as biomarkers for diagnosing certain cancers or predicting treatment responses.
  • Research on Tumor Immunology: It provides insights into tumor biology and mechanisms of immune evasion.
Molecular Characterization of Cancer/Testis Antigen 1 (124-135)

Gene Locus and Epigenetic Regulation Mechanisms

The CTAGE1 gene (officially designated cutaneous T cell lymphoma-associated antigen 1) is located at chromosome 18q11.2 (Gene ID: 64693) in humans, spanning a genomic region of approximately 4.3 kb. It consists of a single exon, a feature shared with several other cancer/testis antigens (CTAs) that facilitates rapid transcriptional induction under permissive conditions [2] [7]. The locus exhibits a CpG-rich promoter region, rendering it highly sensitive to epigenetic regulation via DNA methylation. In somatic tissues, hypermethylation of CpG islands maintains CTAGE1 in a transcriptionally silenced state. Conversely, demethylation events in malignancies (e.g., cutaneous T-cell lymphoma, lung adenocarcinoma) drive aberrant expression, correlating with hypomethylation at specific CpG residues within the promoter [5] [9].

Decitabine (a DNA methyltransferase inhibitor) experimentally induces CTAGE1 expression in glioma cell lines and primary glioblastoma spheres by reversing promoter hypermethylation. This demethylation triggers chromatin remodeling, allowing recruitment of transcription factors (e.g., SP1) to the promoter region [5]. Beyond promoter methylation, histone modifications contribute to regulation: repressive marks (H3K27me3, H3K9me3) silence CTAGE1 in normal tissues, while activating marks (H3K4me3, H3K9ac) accumulate in tumors [9].

Table 1: Epigenetic Modifiers of CTAGE1 Expression

Epigenetic MechanismNormal Tissue StateTumor Tissue StateFunctional Consequence
DNA MethylationHypermethylated promoterHypomethylated promoterTranscriptional activation
H3K27me3HighLowLoss of repression
H3K4me3LowHighPromoter activation
DNMT1 OccupancyHighLowReduced silencing

Structural Motifs and Antigenic Epitope Mapping

The CTAGE1 protein (UniProt ID: Q96RT6) belongs to the CTAGE family characterized by coiled-coil domains and transmembrane regions. The antigenic peptide 124-135 resides within a disordered region flanked by two conserved structural motifs:

  • A C-terminal transmembrane domain (residues 140-160), anchoring it to the endoplasmic reticulum (ER) membrane, critical for its role in ER-Golgi vesicular transport [7] [8].
  • An N-terminal coiled-coil domain (residues 55-350; SMC_N superfamily), facilitating protein-protein interactions with COPII vesicle components (e.g., SEC23/SEC24) [7] [8].

Antigenic epitope mapping reveals that residues 124-135 contain a high-affinity HLA class I-binding core (128-135: LLQEYRKL). This 9-mer peptide exhibits strong binding to HLA-A*0201, confirmed by T-cell activation assays in cutaneous T-cell lymphoma (CTCL) patients. Patient-derived sera and cytotoxic T lymphocytes (CTLs) recognize this epitope, confirming its immunogenicity. Structural modeling indicates solvent-exposed residues (Leu128, Lys134) serve as primary T-cell receptor (TCR) contact points, while Glu130 anchors peptide stability within the HLA groove [3] [6]. Cross-reactivity studies show minimal recognition of homologous sequences from other CTAGE isoforms (e.g., CTAGE5), underscoring epitope uniqueness [3].

Table 2: Structural and Functional Motifs in CTAGE1 (124-135)

Structural FeatureResidue RangeFunctionExperimental Validation
Antigenic Core128-135HLA-A*0201 bindingT-cell activation assays [3]
Coiled-Coil Domain55-350COPII vesicle tetheringYeast two-hybrid [8]
Transmembrane Domain140-160ER membrane localizationImmunofluorescence [7]
Disordered Region115-139Epitope accessibilityProtease sensitivity assay [3]

Phylogenetic Conservation Across Species

CTAGE1 exhibits limited phylogenetic conservation beyond primates, contrasting with ubiquitously conserved CTAs like NY-ESO-1. The human CTAGE1 protein shares <30% sequence identity with orthologs in rodents (mouse, rat) and teleost fish (zebrafish), primarily within the coiled-coil domain. Notably, the antigenic region 124-135 is absent in non-mammalian vertebrates, indicating recent evolutionary emergence [8].

In zebrafish, the ctage5 gene (a paralog) shares functional overlap with tango1 in collagen trafficking but lacks immunogenic epitopes. Homozygous ctage5 deletion mutants display tissue-specific defects in heart and intestinal development, while tango1 mutants exhibit severe craniofacial dysmorphia. Double mutants show compounded phenotypes, suggesting complementary roles in COPII-mediated cargo transport but divergent roles in organogenesis [8].

Table 3: Cross-Species Conservation of CTAGE Family Proteins

SpeciesGeneSequence Identity to Human CTAGE1Phenotype of Knockout
Homo sapiensCTAGE1100%N/A (germline-restricted expression)
Mus musculusCtage128%Not reported
Danio rerioctage525%Cardiac/intestinal defects [8]
DrosophilaTango122% (coiled-coil only)Collagen secretion defects

The CTAGE1 promoter region, however, conserves CpG islands and methylation-sensitive transcription factor binding sites (e.g., SP1, CREB) across mammals. This implies conserved epigenetic regulation despite low protein conservation [8] [9]. In primates, positive selection signatures in the disordered region (residues 115-139) suggest evolutionary pressure favoring novel immunogenic epitopes, potentially as a defense against malignant transformation [9].

Compound Names Mentioned:

  • Cancer/testis antigen 1 (124-135)
  • CTAGE1
  • Cutaneous T-cell lymphoma-associated antigen 1

Properties

Product Name

Cancer/testis antigen 1 (124-135)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.